molecular formula CO3Zn B1173337 C.I.Reactive Orange 39 CAS No. 12270-80-3

C.I.Reactive Orange 39

Cat. No.: B1173337
CAS No.: 12270-80-3
Attention: For research use only. Not for human or veterinary use.
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Description

C.I. Reactive Orange 39 is a synthetic reactive dye primarily used in textile industries for coloring cellulose fibers (e.g., cotton, rayon) due to its covalent bonding capability with substrates. Reactive dyes like this contain chromophores (azo, anthraquinone, etc.) and reactive groups (e.g., monochlorotriazine, vinyl sulfone) that facilitate fixation under alkaline conditions.

Properties

CAS No.

12270-80-3

Molecular Formula

CO3Zn

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactive Orange 39 can be compared to structurally or functionally analogous dyes, such as C.I. Reactive Yellow 39 (azo class) and C.I. Reactive Blue 39 (anthraquinone/azo hybrid). Key parameters include molecular structure, reactivity, and application performance.

Table 1: Structural and Functional Comparison

Parameter C.I. Reactive Orange 39 (Hypothetical) C.I. Reactive Yellow 39 C.I. Reactive Blue 39
Chemical Class Azo Azo (single) Anthraquinone/Azo hybrid
Reactive Group Monochlorotriazine (assumed) Dichlorotriazine Vinyl sulfone
Molecular Formula Not available C₁₉H₁₂BrCl₂N₅Na₂O₈S₂ Not explicitly provided
Molecular Weight Not available 699.25 g/mol Not explicitly provided
Fixation Efficiency High (typical for triazine dyes) Moderate (pH-dependent) High (vinyl sulfone group)
Application Cellulose fibers Wool, silk, cellulose Cellulose, polyamide

Key Findings:

Structural Differences: Reactive Yellow 39 is a single azo dye with bromine and chlorine substituents, whereas Reactive Blue 39 likely combines anthraquinone and azo groups for color depth . Triazine-based dyes (e.g., assumed for Orange 39) exhibit higher hydrolysis stability compared to vinyl sulfone types under neutral pH .

Reactivity and Application :

  • Reactive Yellow 39’s dichlorotriazine group requires alkaline conditions (pH 10–11) for fixation, while vinyl sulfone dyes (e.g., Blue 39) react efficiently at lower pH (8–9) .
  • Molecular weight impacts solubility; higher weights (e.g., Yellow 39 at 699.25 g/mol) may reduce solubility but improve wash-fastness .

Environmental and Industrial Considerations :

  • Triazine-based dyes (like Orange 39) may produce hydrolyzed byproducts with environmental persistence, requiring advanced wastewater treatment .
  • Vinyl sulfone dyes (e.g., Blue 39) are preferred for low-salt dyeing processes, reducing ecological footprint .

Q & A

Q. How can researchers design experiments to evaluate the dye’s fixation efficiency on cellulose substrates under varying pH conditions?

  • Methodology : Employ a controlled batch-dyeing process with standardized cellulose fabrics. Vary pH (e.g., 9–12) using sodium carbonate buffers. Quantify fixation efficiency via spectrophotometric analysis of wash liquors (absorbance at λ_max ~ 440 nm) and calculate using the formula: Fixation (%)=(1Unfixed dye concentrationInitial dye concentration)×100\text{Fixation (\%)} = \left(1 - \frac{\text{Unfixed dye concentration}}{\text{Initial dye concentration}}\right) \times 100

    Include triplicate trials and statistical error margins (e.g., ±2%) .

Q. What are the best practices for synthesizing C.I. Reactive Orange 39 to ensure reproducibility?

  • Methodology : Follow a stepwise synthesis protocol:
    • Diazotization of 4-aminobenzenesulfonic acid under controlled temperature (0–5°C).
    • Coupling with 1-naphthol in alkaline medium.
    • Sulfonation to introduce the reactive group. Document molar ratios, reaction times, and purification steps (e.g., recrystallization solvents). Validate reproducibility by comparing NMR and FTIR spectra with literature data .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction kinetics of C.I. Reactive Orange 39 with cellulose?

  • Methodology : Apply density functional theory (DFT) to model the nucleophilic addition-elimination mechanism between the dye’s vinyl sulfone group and cellulose’s hydroxyl groups. Validate simulations against experimental kinetic data (e.g., activation energy discrepancies) using Arrhenius plots. Address contradictions by testing competing hypotheses (e.g., solvent effects vs. catalytic intermediates) .

Q. What advanced analytical techniques are required to investigate the photodegradation pathways of C.I. Reactive Orange 39 in aqueous environments?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation byproducts. Pair with electron paramagnetic resonance (EPR) spectroscopy to detect radical species (e.g., •OH) under UV irradiation. Quantify degradation kinetics using pseudo-first-order models and assess toxicity via bioassays (e.g., Daphnia magna) .

Q. How can researchers design a study to evaluate the environmental persistence of C.I. Reactive Orange 39 in wastewater treatment systems?

  • Methodology : Simulate aerobic and anaerobic sludge digestion in bioreactors. Monitor dye concentration via UV-Vis and total organic carbon (TOC) analysis. Perform metagenomic sequencing to track microbial consortia shifts. Use principal component analysis (PCA) to correlate degradation rates with microbial diversity .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for resolving variability in dye-uptake data across replicated experiments?

  • Methodology : Apply analysis of variance (ANOVA) to identify significant outliers. Use multivariate regression to isolate variables (e.g., temperature, ionic strength) contributing to variability. Report confidence intervals (95%) and effect sizes. For non-normal distributions, employ non-parametric tests like Kruskal-Wallis .

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